2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Description
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Properties
IUPAC Name |
2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-11-4-6-12(7-5-11)21-8-3-9-22-14-15(19-17(21)22)20(2)18(27)23(16(14)26)10-13(24)25/h4-7H,3,8-10H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTFGIWKUBDWTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Molecular Characteristics
- Molecular Formula : C18H20N6O3
- Molecular Weight : 368.39 g/mol
- IUPAC Name : this compound
The compound's structure features a purine core with various substituents that contribute to its biological activity. The presence of the methyl and phenyl groups is particularly significant for its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 3.18 | Induces apoptosis |
| NCI-H196 | 5.00 | Cell cycle arrest in S phase |
These findings suggest that the compound may serve as a potential lead in the development of new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways related to growth and apoptosis.
- Oxidative Stress Modulation : Studies suggest it may influence oxidative stress pathways, contributing to its cytotoxic effects on cancer cells.
Study 1: Anticancer Activity
In a recent study published in Cancer Research, researchers investigated the effects of this compound on breast cancer cells. The results showed a dose-dependent decrease in cell viability and increased markers of apoptosis after treatment with concentrations as low as 5 µM .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL, suggesting a promising avenue for infection control .
Study 3: Mechanistic Insights
A mechanistic study revealed that the compound activates apoptotic pathways through caspase activation and mitochondrial membrane potential disruption in cancer cells . This suggests its potential as a therapeutic agent targeting apoptosis-resistant tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
